molecular formula C8H5BrN2O2 B2612448 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione CAS No. 2418708-10-6

5-Bromopyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2612448
CAS No.: 2418708-10-6
M. Wt: 241.044
InChI Key: XGKROIJYKCPGFQ-UHFFFAOYSA-N
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Description

5-Bromopyrido[1,2-c]pyrimidine-1,3-dione is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . This compound is known to exist both naturally and synthetically .


Synthesis Analysis

The synthesis of pyrimidinediones, such as this compound, involves several steps. One method involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular formula of this compound is C8H5BrN2O2, and its molecular weight is 241.044 . The structure of this compound includes a pyrimidine ring substituted with two carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For example, a Michael addition-type reaction has been proposed, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

5-Bromopyrido[1,2-c]pyrimidine-1,3-dione serves as a key intermediate in the synthesis of pyrimidine derivatives, which are explored for their potential antitumor and antiviral properties. For example, Kinoshita and Ohishi (1994) described the preparation of 6-formylpyrimidinedione derivatives from 5-bromo-1,3-dimethylpyrimidine-dione, highlighting its role in synthesizing compounds with expected antitumor and antiviral activities (Kinoshita & Ohishi, 1994).

Antimicrobial Evaluation

Faty, Rashed, and Youssef (2015) synthesized novel spiropyrido[4,3-d]pyrimidine derivatives from this compound and evaluated their antimicrobial activities. Some of these compounds demonstrated moderate antimicrobial activities, indicating the chemical's contribution to developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Electronic and Structural Analysis

Ashraf et al. (2019) conducted a study on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including those derived from this compound. The research included synthesis, spectral analysis, and computational studies to explore the electronic structures and potential applications of these compounds (Ashraf et al., 2019).

Drug Design and Synthesis

Alwan, Al Kaabi, and Hashim (2014) investigated the synthesis of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids, aiming to explore their potential as antibacterial and antitumor agents. This underscores the role of this compound in the synthesis of novel drug candidates with promising biological activities (Alwan, Al Kaabi, & Hashim, 2014).

Novel Synthetic Routes

Tang, Wang, Li, and Wang (2014) developed a method for preparing 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the versatility of halogenated pyrimidines like this compound in organic synthesis. The study highlights the compound's utility in generating new chemical entities through ring rearrangement and diversification (Tang, Wang, Li, & Wang, 2014).

Mechanism of Action

Properties

IUPAC Name

5-bromopyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(5)4-7(12)10-8(11)13/h1-4H,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKROIJYKCPGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=O)NC2=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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